2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O4/c23-17-7-5-15(6-8-17)10-25-22(29)12-26-11-21(20(28)9-18(26)13-27)30-14-16-3-1-2-4-19(16)24/h1-9,11,27H,10,12-14H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGMOTZNUHCGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NCC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps:
Formation of the Pyridinyl Core: The pyridinyl core can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Groups: The fluorobenzyl groups are introduced via nucleophilic substitution reactions, often using fluorobenzyl halides as starting materials.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde or paraformaldehyde under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyridinyl ring can be reduced to form a hydroxyl group.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The fluorobenzyl groups may enhance binding affinity to certain receptors or enzymes, while the pyridinyl core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Compound 1 : 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide ()
- Core : Pyrazolo[3,4-d]pyrimidine (vs. dihydropyridine in the target compound).
- Substituents : 4-Fluorophenyl at position 1; 2-methoxyphenylacetamide side chain.
- The methoxy group in Compound 1 may reduce solubility compared to the hydroxymethyl group in the target compound .
Compound 2 : N-[(4-fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
- Core : Pyrimido[5,4-b]indole (vs. dihydropyridine).
- Substituents : 3-Methoxyphenyl on the indole ring; thioacetamide linkage.
- Key Differences : The fused indole system increases molecular rigidity and may enhance interactions with hydrophobic binding pockets. The thioether group in Compound 2 could confer distinct metabolic stability compared to the oxygen-based linkages in the target compound .
Compound 3 : 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331, )
- Core : 1,4-Dihydropyridine (same as target compound).
- Substituents: Cyanogroup at position 5; thio-linked 4-methoxyphenyl group.
- Key Differences: The cyano and thioether groups in Compound 3 may enhance electron-withdrawing effects, altering redox properties compared to the hydroxymethyl and fluorophenylmethoxy groups in the target compound .
Bioactivity and Pharmacological Profiling
- Similarity Indexing: highlights the use of Tanimoto coefficients to quantify structural similarity, which correlates with shared bioactivity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor).
- Bioactivity Clustering : demonstrates that structurally related compounds cluster by mode of action. The target compound’s hydroxymethyl group may enable hydrogen bonding with catalytic residues in enzymes, distinguishing it from analogues with methoxy or methyl groups .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Fluorine Effects: The 2- and 4-fluorophenyl groups in the target compound enhance metabolic stability and π-π stacking compared to non-fluorinated analogues .
Hydroxymethyl vs. Methoxy : The hydroxymethyl group improves aqueous solubility, as seen in , where NMR chemical shifts indicated polar interactions absent in methoxy-substituted analogues .
Biological Activity
The compound 2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide (CAS Number: 941974-35-2) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H23FN2O4
- Molecular Weight : 410.4381 g/mol
- SMILES Notation : OCc1cc(=O)c(cn1CC(=O)NCCc1ccccc1)OCc1ccccc1F
Research indicates that this compound exhibits selective inhibition of specific biological pathways. It has been shown to interact with myeloperoxidase (MPO), an enzyme implicated in various inflammatory disorders. The compound's mechanism involves time-dependent and irreversible inhibition of MPO activity, which is critical in mediating oxidative stress and inflammation .
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits MPO activity in lipopolysaccharide-stimulated human whole blood. The lead compound from similar studies, PF-06282999, exhibited robust inhibition of plasma MPO activity upon oral administration in preclinical models .
Pharmacological Effects
The compound has been evaluated for its effects on various cellular models, particularly focusing on its anti-inflammatory properties. It shows promise as a therapeutic agent in conditions characterized by elevated MPO levels, such as cardiovascular diseases and autoimmune disorders.
Case Study 1: Inhibition of Myeloperoxidase
A study highlighted the design and synthesis of N1-substituted derivatives that inhibit MPO selectively. The compound demonstrated significant potential as a therapeutic candidate for treating diseases associated with MPO overactivity, including vasculitis and Parkinson's disease .
Case Study 2: Pharmacokinetic Evaluation
The pharmacokinetic profile of compounds structurally similar to our target has been investigated in cynomolgus monkeys, revealing favorable absorption and distribution characteristics. These studies are crucial for advancing the compound into clinical trials for safety and efficacy evaluation .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C23H23FN2O4 |
| Molecular Weight | 410.4381 g/mol |
| CAS Number | 941974-35-2 |
| Inhibition IC50 (MPO) | < 1 mM |
| Biological Activity | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide?
- Methodological Answer : Multi-step synthesis typically involves coupling fluorophenylmethoxy and hydroxymethyl-substituted dihydropyridinone intermediates with N-[(4-fluorophenyl)methyl]acetamide. Key steps include nucleophilic substitution for fluorophenylmethoxy group attachment and amide bond formation under carbodiimide-mediated coupling (e.g., EDC/HOBt). Solvent choice (e.g., DMF or THF) and temperature control (25–60°C) are critical to prevent hydrolysis of the hydroxymethyl group. Reaction progress should be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR spectroscopy (deuterated DMSO or CDCl₃) to verify substituent positions, particularly the fluorophenyl and hydroxymethyl groups. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight ([M+H]+ expected ~450–460 Da). Purity (>95%) should be assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Begin with cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial screens (MIC against S. aureus or E. coli). Include fluorometric assays to evaluate enzyme inhibition (e.g., kinases or proteases) due to the compound’s dihydropyridinone core, which may chelate metal ions in active sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate potency via dose-response curves (3–5 replicates). Cross-validate using orthogonal methods: SPR for binding affinity, isothermal titration calorimetry (ITC) for thermodynamic profiling, and in-cell western blots for target engagement. Compare results with structurally similar analogs (e.g., 4-oxo-1,4-dihydropyridine derivatives) to identify substituent-specific effects .
Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?
- Methodological Answer : Combine chemoproteomics (activity-based protein profiling, ABPP) with CRISPR-Cas9 knockout screens to identify target proteins. Molecular dynamics simulations can predict binding modes, particularly interactions between the fluorophenyl groups and hydrophobic enzyme pockets. Validate hypotheses via site-directed mutagenesis of putative target residues (e.g., ATP-binding sites in kinases) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodological Answer : Synthesize analogs with variations in the fluorophenylmethoxy group (e.g., chloro, methoxy substituents) and acetamide linker (e.g., alkyl vs. aryl substitutions). Test analogs in parallel using high-throughput screening (HTS) for potency, solubility (shake-flask method), and metabolic stability (microsomal incubation). Prioritize derivatives with logP <3.5 and >30% oral bioavailability in rodent PK studies .
Q. What advanced techniques are recommended for studying this compound’s pharmacokinetics (PK) and toxicity?
- Methodological Answer : Conduct LC-MS/MS-based PK studies in rodent models to assess Cₘₐₓ, t₁/₂, and AUC. For toxicity, perform Ames tests (mutagenicity), hERG inhibition assays (cardiotoxicity), and histopathology in repeat-dose studies. Use in silico tools (e.g., ProTox-II) to predict off-target effects, focusing on cytochrome P450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
